N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic organic compound featuring a unique combination of pharmacologically relevant moieties:
- Thiadiazole core: A 1,3,4-thiadiazole ring substituted with a cyclopropyl group at position 5, contributing to steric and electronic modulation .
- Pyridazinone scaffold: A 6-oxopyridazin-1(6H)-yl unit linked via an acetamide bridge to the thiadiazole. Position 3 of the pyridazinone is substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group, enhancing hydrophobic interactions .
- Acetamide linker: Facilitates conformational flexibility and hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S/c1-9-7-10(2)23(20-9)12-5-6-14(25)22(21-12)8-13(24)17-16-19-18-15(26-16)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,17,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIVGKDXMRNLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the pyrazole ring, and the pyridazine ring, followed by their coupling to form the final compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that this compound exhibits notable antimicrobial and anticancer properties. The unique combination of thiadiazole and pyridazine structures allows for interactions with various biological macromolecules, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar thiadiazole derivatives against various bacterial strains. The results indicated that compounds with structural similarities to N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide displayed significant inhibitory effects on Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
Anticancer Research
In another case study focusing on cancer cell lines, derivatives of this compound were tested for cytotoxicity. The findings showed promising results in inhibiting the growth of specific cancer types, indicating that modifications to the core structure could enhance its therapeutic potential.
Potential Applications
The unique properties of this compound suggest several potential applications:
- Medicinal Chemistry : Development of new drugs targeting infectious diseases and cancer.
- Pharmaceutical Research : Investigating the compound's interactions with biological targets to understand its therapeutic mechanisms.
- Material Science : Exploring its use in creating novel materials due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its cyclopropyl-thiadiazole and 3,5-dimethylpyrazole-pyridazinone motifs. Below is a comparative analysis with key analogues:
| Compound Name | Structural Features | Biological Activity | Key Differentiator |
|---|---|---|---|
| Target Compound | Cyclopropyl-thiadiazole, 3,5-dimethylpyrazole-pyridazinone | Inferred enzyme inhibition (based on analogues) | Synergistic effects of cyclopropyl (steric bulk) and dimethylpyrazole (hydrophobicity) |
| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Cyclohexyl-thiadiazole, furyl-pyridazinone | Antimicrobial, anticancer | Cyclohexyl vs. cyclopropyl: Altered lipophilicity and metabolic stability |
| N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | tert-Butyl-thiazole, 4-chlorophenyl-pyridazinone | Anti-inflammatory, kinase inhibition | Thiazole vs. thiadiazole: Differences in π-π stacking and hydrogen bonding |
| 2-[3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide | Thiophene-pyridazinone, isopropyl-triazole | Human leukocyte elastase inhibition | Thiophene’s electron-rich nature vs. dimethylpyrazole’s steric hindrance |
| N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | Benzothiazole, furyl-pyridazinone | Broad-spectrum antimicrobial | Benzothiazole’s planar structure vs. thiadiazole’s rigidity |
Pharmacological Implications
- Cyclopropyl Group : Enhances metabolic stability compared to bulkier substituents (e.g., cyclohexyl) while maintaining steric hindrance to resist enzymatic degradation .
- Thiadiazole vs. Thiazole : Thiadiazole’s additional nitrogen atom may improve solubility and hydrogen-bonding capacity, critical for target engagement .
Biological Activity
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.
Structural Overview
The compound features a thiadiazole ring and a pyridazine moiety, which are known for their diverse biological activities. The cyclopropyl group contributes to the structural diversity and potentially enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 358.4 g/mol .
Anticancer Properties
Research indicates that thiadiazole derivatives often exhibit anticancer properties through various mechanisms. In particular, compounds similar to this compound have been shown to inhibit lipoxygenase enzymes , which play a role in tumor progression . A study demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against cancer cell lines such as PC3 (prostate cancer) and HT29 (colorectal cancer), suggesting potential therapeutic applications .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Thiadiazole and pyridazine derivatives have been investigated for their ability to inhibit bacterial growth and fungal infections. Preliminary studies indicate that compounds with similar structures can effectively target various microbial pathogens .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common reagents include:
- Hydrogen Peroxide : Used for oxidation reactions.
- Lithium Aluminum Hydride : Employed for reduction steps.
The synthesis pathway generally includes the formation of the thiadiazole ring followed by the introduction of the pyrazole and pyridazine components .
Case Studies
Several studies have documented the biological evaluation of thiadiazole derivatives:
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a thiadiazole ring with a cyclopropyl substituent, a pyridazinone core, and a 3,5-dimethylpyrazole moiety. The thiadiazole’s electron-deficient nature and the pyridazinone’s hydrogen-bonding capacity drive interactions with biological targets. The cyclopropyl group enhances conformational rigidity, potentially improving binding specificity . Methodological Insight: Structural elucidation requires X-ray crystallography (e.g., SHELX refinement ) and NMR spectroscopy (e.g., ¹H/¹³C for stereochemical confirmation ).
Q. What synthetic strategies are recommended for preparing this compound?
Multi-step synthesis typically involves:
- Step 1 : Cyclization of thiosemicarbazide derivatives to form the thiadiazole ring under acidic conditions.
- Step 2 : Coupling the pyridazinone moiety via nucleophilic substitution or Pd-catalyzed cross-coupling.
- Step 3 : Acetamide linkage formation using activated esters (e.g., EDCI/HOBt) . Critical Parameters: Optimize temperature (60–80°C for cyclization) and solvent polarity (DMF for coupling reactions) .
Q. How can researchers validate the purity of intermediates and the final product?
Use HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation. Purity >95% is essential for biological assays .
Advanced Research Questions
Q. How can conflicting crystallographic data on analogous compounds inform refinement protocols?
Discrepancies in bond lengths or angles (e.g., thiadiazole S–N vs. C–N distances) may arise from dynamic disorder or twinning. Use SHELXL’s TWIN/BASF commands for high-resolution data or employ non-crystallographic symmetry restraints . Case Example: For pyridazinone derivatives, anisotropic displacement parameters (ADPs) must be refined to model thermal motion accurately .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Hypothesis 1 : Substituent effects (e.g., dimethylpyrazole vs. furan) alter binding kinetics. Validate via competitive binding assays (SPR/ITC) .
- Hypothesis 2 : Metabolic instability of the cyclopropyl group in vivo may reduce efficacy. Test using liver microsomal assays . Table 1: Activity comparison of analogs (IC₅₀ values):
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Target compound | COX-2 | 12 ± 1.5 | |
| Furan-substituted analog | COX-2 | 45 ± 3.2 | |
| Cyclohexyl-thiadiazole variant | COX-2 | 220 ± 18 |
Q. How can reaction conditions be optimized to mitigate byproduct formation during pyridazinone-thiadiazole coupling?
- Issue : Competing nucleophilic attack at the pyridazinone’s carbonyl oxygen.
- Solution : Use bulky bases (e.g., DIPEA) to deprotonate selectively and reduce steric hindrance. Monitor via in situ IR for carbonyl intermediate stability .
Q. What computational methods predict binding modes to biological targets like kinases or proteases?
- Molecular Docking : Use AutoDock Vina with flexible side-chain sampling for the thiadiazole ring.
- MD Simulations : Analyze stability of the cyclopropyl group in hydrophobic binding pockets (e.g., GROMACS, 100 ns trajectories) .
Methodological Best Practices
Q. How should researchers design dose-response experiments to assess enzyme inhibition?
- Step 1 : Pre-incubate enzyme (e.g., human leukocyte elastase) with 8–10 compound concentrations (1 nM–100 µM).
- Step 2 : Use fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) for real-time kinetic monitoring.
- Step 3 : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
Q. What statistical approaches validate reproducibility in synthetic yields?
- DoE (Design of Experiments) : Apply a central composite design to optimize temperature, solvent ratio, and catalyst loading.
- ANOVA : Identify significant factors (p < 0.05) and interactions using JMP or Minitab .
Data Interpretation Challenges
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and bioavailability (rodent PK studies).
- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., cyclopropane ring opening) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
